![molecular formula C20H16N2O2S B2950475 2-benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole CAS No. 300679-91-8](/img/structure/B2950475.png)
2-benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
“2-benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of benzimidazoles . Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives has attracted much attention from chemists and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years . The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, such as “this compound”, is characterized by a benzene ring fused to the 4 and 5 positions of an imidazole ring . The benzimidazole unit is almost planar .
Chemical Reactions Analysis
Benzimidazoles are versatile and are utilized in a diverse range of applications . They are key components to functional molecules and are used in a variety of everyday applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .
Mechanism of Action
Target of Action
It’s worth noting that both benzimidazole and indole derivatives, which share structural similarities with the compound , have been found to bind with high affinity to multiple receptors . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, benzimidazole derivatives have been shown to exhibit a broad range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Biochemical Pathways
Given the broad spectrum of biological activities associated with benzimidazole and indole derivatives , it is likely that this compound affects multiple pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with benzimidazole and indole derivatives , it is likely that this compound has diverse molecular and cellular effects.
Safety and Hazards
Future Directions
The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This paper will open up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .
properties
IUPAC Name |
1-(benzenesulfonyl)-2-benzylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-25(24,17-11-5-2-6-12-17)22-19-14-8-7-13-18(19)21-20(22)15-16-9-3-1-4-10-16/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZBWAKFILDTEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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